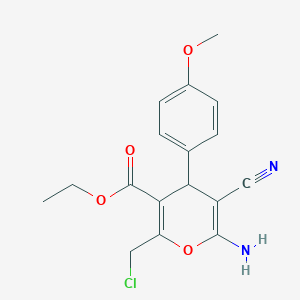![molecular formula C25H22N2O3S B4289013 isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B4289013.png)
isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate
Übersicht
Beschreibung
Isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate, also known as CAY10585, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta. In diabetes research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to have various biochemical and physiological effects in different disease models. In cancer research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to reduce amyloid-beta production and improve cognitive function in animal models. In diabetes research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation of these pathways. However, one limitation of using isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate. One direction is to further investigate its potential therapeutic applications in different disease models, including cancer, Alzheimer's disease, and diabetes. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective analogs of isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate for use in lab experiments and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to reduce amyloid-beta production and improve cognitive function. In diabetes research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
propan-2-yl 4-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17(2)30-24(29)13-20(28)16-31-25-22(15-26)21(18-9-5-3-6-10-18)14-23(27-25)19-11-7-4-8-12-19/h3-12,14,17H,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYNPTKVKGJQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[(benzoylamino)(phenyl)acetate]](/img/structure/B4288930.png)
![(2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-4-(methylthio)butanoate]](/img/structure/B4288932.png)
![6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid](/img/structure/B4288939.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(2-iodo-4-methylphenyl)acetamide](/img/structure/B4288940.png)

![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4288952.png)
![ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)pyridin-2-yl]thio}propanoate](/img/structure/B4288960.png)
![2-(1,3-benzodioxol-5-yl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4288979.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B4288989.png)
![2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4288991.png)
![ethyl 4-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B4288992.png)
![ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B4289000.png)
![isopropyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B4289008.png)
![isopropyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B4289010.png)